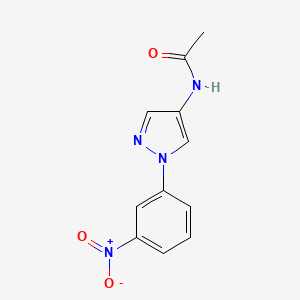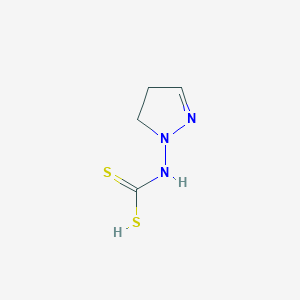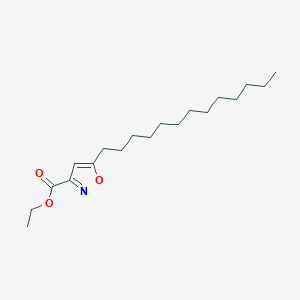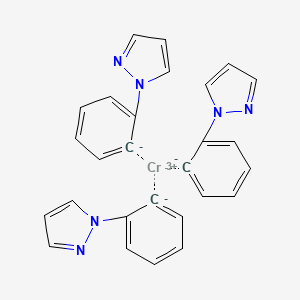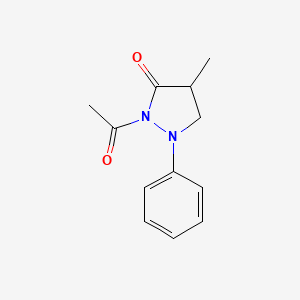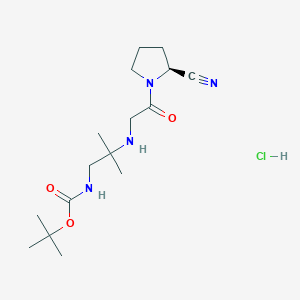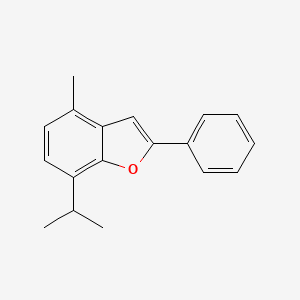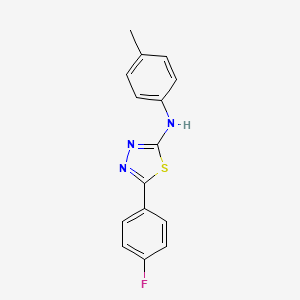
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a dimethylfuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide typically involves the reaction of 2,4-dimethylfuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2,4-dimethylfuran+chloroacetyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloroacetamide group is known to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2,4-dimethylphenyl)acetamide
- 2-Chloro-N-(2,4-dimethylthiophen-3-yl)acetamide
- 2-Chloro-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with phenyl or thiophene rings, potentially leading to different reactivity and biological activity profiles.
Eigenschaften
CAS-Nummer |
87675-74-9 |
|---|---|
Molekularformel |
C8H10ClNO2 |
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-dimethylfuran-3-yl)acetamide |
InChI |
InChI=1S/C8H10ClNO2/c1-5-4-12-6(2)8(5)10-7(11)3-9/h4H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
PIMRHEMPLJITIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=C1NC(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






